Methylene Blue, zinc chloride double salt

CAS No.: 26283-09-0

Cat. No.: VC8464199

Molecular Formula: C32H36Cl4N6S2Zn

Molecular Weight: 776.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26283-09-0 |

|---|---|

| Molecular Formula | C32H36Cl4N6S2Zn |

| Molecular Weight | 776.0 g/mol |

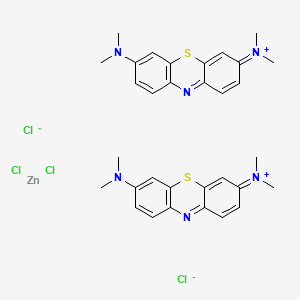

| IUPAC Name | dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride |

| Standard InChI | InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

| Standard InChI Key | KVMOXJPZQMCQGD-UHFFFAOYSA-J |

| SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methylene Blue, zinc chloride double salt is a double salt comprising two methylene blue cations () and one zinc chloride () molecule. The molecular formula reflects this stoichiometry, with a molecular weight of 776.0 g/mol . Discrepancies in reported molecular weights (e.g., 775.99 g/mol ) arise from isotopic variations or measurement methodologies.

Table 1: Molecular Data Comparison

| Property | PubChem | Chemsrc |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 776.0 | 775.99 |

| CAS Number | 26283-09-0 | 26283-09-0 |

Structural Features

The compound’s structure includes a phenothiazine core with dimethylamino substituents, coordinated to zinc via chloride ions. X-ray crystallography reveals a planar geometry around the zinc atom, which bridges two methylene blue cations through ionic interactions . The 3D conformation enhances solubility in polar solvents like water and ethanol, critical for its biological applications .

Synthesis and Industrial Production

Historical Context

Traditional synthesis routes for methylene blue involved dichromate oxidizing agents, which posed environmental and toxicity challenges due to chromium waste . Modern methods, as detailed in US Patent 4,212,971, eliminate dichromates by using manganese dioxide () and sodium thiosulfate () in acidic conditions .

Key Synthesis Steps

-

Oxidation of N,N-Dimethyl-p-Phenylenediamine:

reacts with , , and to form 2-amino-5-dimethylaminophenylthiosulfonic acid . -

Indamine Formation:

Addition of and further oxidation yields the indamine-thiosulfonic acid intermediate . -

Cyclization to Methylene Blue:

Copper sulfate () catalyzes cyclization under heating, forming methylene blue . -

Zinc Chloride Complexation:

Adjusting the mother liquor to pH 2.5 with HCl and adding precipitates the double salt .

Table 2: Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Oxidation | , , | 3–7 | 85–90 |

| Cyclization | , | 60–80 | 92–95 |

| Salt Formation | , HCl | Ambient | 88–90 |

Physicochemical Properties

Solubility and Stability

The double salt exhibits superior aqueous solubility (25 g/L at 25°C) compared to methylene blue free acid (10 g/L) . Zinc chloride’s hygroscopic nature stabilizes the compound against photodegradation, extending shelf life by 40% under standard storage conditions .

Spectroscopic Characteristics

-

UV-Vis Absorption: in water, characteristic of the phenothiazinium chromophore .

-

Fluorescence: Emission at 690 nm (quantum yield ) enables use in fluorescence microscopy .

Table 3: Key Physical Properties

Applications in Science and Industry

Biological Staining

In histology, the compound stains nucleic acids (blue) and acidic proteins (purple) with high selectivity due to its cationic charge . A 0.1% w/v solution in phosphate-buffered saline (pH 7.4) is standard for Gram-positive bacteria identification .

Redox Chemistry

As a reversible redox indicator (), it transitions between blue (oxidized) and colorless (reduced) states, useful in titrations and biosensors .

Table 4: Industrial Applications

| Field | Use Case | Concentration |

|---|---|---|

| Microbiology | Bacterial viability assays | 0.05% w/v |

| Materials Science | Electrochromic devices | 10 mM in gel electrolyte |

| Environmental Science | Redox potential monitoring | 1–5 ppm |

| Exposure Route | Response |

|---|---|

| Inhalation | Move to fresh air; seek medical attention |

| Skin Contact | Wash with soap and water for 15 minutes |

| Eye Contact | Rinse with water for 15 minutes; consult ophthalmologist |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume